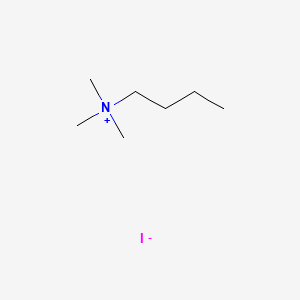

Trimethylbutylammonium iodide

Description

Significance of Quaternary Ammonium (B1175870) Salts in Modern Chemical Science

Quaternary ammonium salts (QAS), also known as quats, are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org A key feature of these salts is that they are permanently charged, irrespective of the pH of their solution. wikipedia.org This permanent charge and the tunability of the R groups give them a diverse range of functions that are leveraged across modern chemical science. wikipedia.orgtaylorandfrancis.com

Historically, the antimicrobial properties of QAS have been a major focus, with compounds like benzalkonium chloride being used as disinfectants since the 1930s. sfei.orgmdpi.com Their mode of action often involves the disruption of microbial cell membranes. wikipedia.org Beyond their biocidal activity, QAS are widely employed as phase-transfer catalysts (PTCs) in organic synthesis. wikipedia.org As PTCs, they facilitate reactions between reagents that are dissolved in immiscible solvents, thereby accelerating reaction rates. wikipedia.org Furthermore, their surfactant properties make them valuable as fabric softeners, hair conditioners, and antistatic agents. wikipedia.orgtaylorandfrancis.com In materials science, they are incorporated into polymers to create materials with antimicrobial or non-fouling properties and are used as components in the fabrication of items like aluminum electrolytic capacitors. wikipedia.orgtaylorandfrancis.com

Academic Context of Halide-Based Organic Salts, with a Focus on Iodides

Within the family of quaternary ammonium salts, the nature of the counter-anion significantly influences the compound's properties and applications. Halide-based organic salts, where the anion is a halogen (F⁻, Cl⁻, Br⁻, I⁻), are a prominent subgroup studied extensively in academic research. The choice of halide can impact factors like solubility, stability, and reactivity.

In recent years, organic halide salts have gained significant attention as critical components in the development of advanced materials, particularly in the field of photovoltaics. researchgate.net They are used extensively to passivate surface defects in metal halide perovskite solar cells, which helps to reduce the recombination of photoexcited charges and improve the power conversion efficiency and stability of the devices. researchgate.net The hydrophobicity of the organic cations combined with the specific electronic properties of the halides can enhance the moisture stability of these sensitive solar cells. researchgate.net

Among the halides, iodide (I⁻) is of particular interest. Its larger ionic radius, higher polarizability, and distinct redox properties make iodide-containing salts uniquely suited for certain catalytic and materials science applications. In catalysis, quaternary ammonium iodides can act as precursors to hypervalent iodine species under oxidative conditions. nih.gov This in-situ formation of catalytically active species merges the principles of asymmetric phase-transfer catalysis with hypervalent iodine chemistry, opening new pathways for reactions like asymmetric α-hydroxylation. nih.gov The iodide anion's ability to participate in redox cycles makes it a powerful component in various catalytic systems. researchgate.net Furthermore, in perovskite synthesis, the choice and concentration of iodide salts like methylammonium (B1206745) iodide are crucial in controlling the final crystal structure and optoelectronic properties of the perovskite film. researchgate.netaip.orgtaylorandfrancis.com

Research Trajectories of Trimethylbutylammonium Iodide within Interdisciplinary Chemistry

Trimethylbutylammonium iodide, a specific member of the QAS family, has found a niche in specialized research areas, primarily as a structure-directing agent (SDA) in the synthesis of crystalline microporous materials like zeolites. Zeolites are aluminosilicate (B74896) minerals with a porous structure that have widespread applications as catalysts in the petrochemical industry, as adsorbents, and in ion exchange.

While its applications are not as broad as some other QAS, the use of Trimethylbutylammonium iodide in zeolite synthesis highlights a key trajectory in interdisciplinary chemistry where the precise molecular architecture of an organic salt is used to template the formation of complex inorganic materials with tailored properties for specific catalytic or separation processes. google.comgoogle.com

Chemical Properties of Trimethylbutylammonium Iodide

| Property | Value | Source |

| CAS Number | 7722-19-2 | guidechem.comnih.gov |

| Molecular Formula | C₇H₁₈IN | guidechem.comnih.gov |

| Molecular Weight | 243.13 g/mol | nih.gov |

| IUPAC Name | butyl(trimethyl)azanium;iodide | nih.gov |

| Canonical SMILES | CCCCN+(C)C.[I-] | guidechem.comnih.gov |

| Melting Point | 226 °C | lookchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

7722-19-2 |

|---|---|

Molecular Formula |

C7H18IN |

Molecular Weight |

243.13 g/mol |

IUPAC Name |

butyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C7H18N.HI/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XWBIZYHDVFHTID-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](C)(C)C.[I-] |

Related CAS |

7685-30-5 (Parent) |

Origin of Product |

United States |

Applications in Advanced Materials Science Research

Role of Trimethylbutylammonium Iodide in Ionic Liquid Systems Research

Quaternary ammonium (B1175870) salts are a foundational class of compounds for the synthesis of ionic liquids (ILs) and deep eutectic solvents (DESs). These materials are valued for their low volatility, high thermal stability, and tunable physicochemical properties. genotekbio.comwikipedia.org The characteristics of the cation, such as its size, symmetry, and the length of its alkyl chains, are critical in determining the ultimate properties of the IL or DES.

Task-specific ionic liquids are designed with specific functionalities to perform a particular role, such as acting as a catalyst, an extraction solvent, or an electrolyte. Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than the individual components. nih.govnih.gov

While research specifically detailing Trimethylbutylammonium iodide in DES formulations is emerging, the behavior of analogous quaternary ammonium salts provides a strong indication of its potential. For instance, DESs formed from tetrabutylammonium (B224687) bromide (TBABr), a structurally similar compound, have been extensively studied. nih.gov The physical properties of these DESs, such as viscosity and density, are highly dependent on the nature of the HBD and the molar ratio of the components. nih.gov It is anticipated that Trimethylbutylammonium iodide would serve as an effective HBA. Its smaller, asymmetric structure compared to tetrabutylammonium iodide would likely result in DESs with lower viscosity, a desirable property for enhancing mass transfer in applications like extraction or as electrolytes. nih.gov The general approach involves mixing the ammonium salt with an HBD like ethylene glycol or glycerol and heating until a clear, homogeneous liquid is formed. nih.govresearchgate.net

Table 1: Comparison of Physical Properties of Quaternary Ammonium Salt-Based Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Density (g/cm³) at 303 K | Viscosity (mPa·s) at 303 K |

| Tetrabutylammonium Bromide | Ethylene Glycol | 1:2 | ~1.05 | ~151 |

| Tetrabutylammonium Bromide | Glycerol | 1:2 | ~1.09 | ~467 |

| Choline Chloride | Urea | 1:2 | ~1.25 | ~750 |

| Choline Chloride | Ethylene Glycol | 1:2 | ~1.12 | ~36 |

This table presents representative data for common DES systems to illustrate how component selection influences physical properties. Data is compiled from various sources for comparative purposes. nih.govnih.gov

Ionanofluids are a class of heat transfer fluids created by dispersing nanoparticles (such as carbon nanotubes or metal oxides) into a base ionic liquid. mdpi.com This dispersion can lead to a significant enhancement in the thermal conductivity of the base fluid, making them promising candidates for advanced thermal management applications. nih.govresearchgate.net

Ionic liquids based on ammonium cations are considered for these applications due to their high thermal stability. mdpi.comresearchgate.net The role of the ionic liquid is to provide a stable medium for the nanoparticles, preventing agglomeration and ensuring a homogeneous dispersion. mdpi.com The interactions between the ionic liquid's cations and anions and the surface of the nanoparticles are crucial for the stability and the heat transfer properties of the ionanofluid. nih.gov Trimethylbutylammonium iodide, as an ionic liquid, could serve as a base fluid for ionanofluids. Its structure would influence the formation of an interfacial layer around the nanoparticles, which is believed to play a key role in enhancing heat transfer. nih.gov Research on various ionanofluids has shown that even low concentrations of nanoparticles (e.g., 1 wt%) can increase thermal conductivity by over 40%. nih.gov

Contributions to Perovskite Solar Cell Research and Optoelectronic Materials

In the field of photovoltaics, organic-inorganic metal halide perovskites are a leading material for next-generation solar cells. mdpi.com However, issues related to film quality, ionic defects, and long-term stability remain significant challenges. perovskite-info.comosti.gov Alkylammonium halides, including structures analogous to Trimethylbutylammonium iodide, are widely used as additives and interface modifiers to address these issues.

The quality of the perovskite thin film is paramount for achieving high-performance solar cells. Additives are often incorporated into the perovskite precursor solution to control the crystallization process, leading to films with larger grain sizes, fewer pinholes, and improved surface morphology. mdpi.com

Studies on similar compounds, such as n-propylammonium iodide and n-butylammonium iodide, have demonstrated their effectiveness as additives. rsc.org When added in small quantities (e.g., 1 vol%), these additives lead to more uniform and continuous perovskite films with higher absorption. rsc.org This improved film quality translates directly into better device performance. For example, the addition of 1 vol% n-propylammonium iodide was shown to improve the power conversion efficiency (PCE) of a perovskite solar cell from 9.7% to 11.3%. rsc.org Trimethylbutylammonium iodide is expected to function similarly, with its specific steric and electronic properties influencing the nucleation and growth kinetics of the perovskite crystals.

Table 2: Effect of Alkylammonium Iodide Additives on Perovskite Solar Cell Performance

| Additive | Concentration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| None (Control) | - | 9.7 | 0.85 | 18.5 | 0.62 |

| n-Propylammonium Iodide | 1 vol% | 11.3 | 0.86 | 20.1 | 0.65 |

| n-Butylammonium Iodide | 1 vol% | 10.2 | 0.84 | 19.2 | 0.63 |

Data adapted from studies on analogous additives to illustrate the typical performance enhancements observed. rsc.org

A primary cause of instability in perovskite solar cells is the migration of mobile ions, particularly halide ions like iodide, under an electric field during device operation. nih.govnih.gov This ion migration can lead to current-voltage hysteresis, degradation of performance, and irreversible damage to the perovskite layer. perovskite-info.comresearchgate.net

One strategy to mitigate this issue is the incorporation of bulky organic cations into the perovskite structure, often at the grain boundaries and interfaces. It is hypothesized that large cations, such as the trimethylbutylammonium cation, can physically block the pathways for iodide ion migration. By occupying space at the grain boundaries or surface defect sites, these bulky molecules can increase the activation energy required for an ion to move, thereby suppressing migration and enhancing the operational stability of the device. nih.gov

The interfaces between the perovskite absorber layer and the charge transport layers are critical regions where charge recombination and defect-related losses can occur. nih.gov Interface engineering involves modifying these surfaces to passivate defects, improve energy level alignment, and enhance charge extraction. rsc.org

A highly effective strategy is the use of bulky alkylammonium iodides to form a thin, two-dimensional (2D) perovskite-like layer on top of the primary three-dimensional (3D) perovskite film. mdpi.com This 2D/3D heterostructure passivates surface defects and acts as a hydrophobic barrier, protecting the underlying 3D perovskite from moisture-induced degradation. rsc.org Studies using various butylammonium iodide isomers (n-BAI, i-BAI, t-BAI) have shown that these molecules can effectively passivate the surface, with less sterically hindered molecules like n-BAI leading to the highest performance and stability. semanticscholar.org For instance, a device modified with n-butylammonium iodide achieved a PCE of 20.67% and maintained 80% of its initial efficiency after 60 days in ambient air. semanticscholar.org Trimethylbutylammonium iodide is a prime candidate for this interface engineering approach, where it could form a robust passivating layer to boost both the efficiency and longevity of perovskite solar cells.

Integration into Polymer Science and Membrane Technology

Quaternary ammonium salts, a class of compounds to which Trimethylbutylammonium iodide belongs, are pivotal in the development of functional polymers and advanced membrane technologies. Their ionic nature and tunable alkyl chains allow for their integration into polymeric systems to impart specific properties such as conductivity, antimicrobial activity, and modified physical characteristics.

Polymerizable Ionic Liquid Monomers and Polyelectrolyte Systems

One of the innovative applications of quaternary ammonium iodides is their use as polymerizable ionic liquid (PIL) monomers. By chemically modifying a quaternary ammonium salt to include a polymerizable group, such as a vinyl or methacrylate group, it can be covalently bonded into a polymer chain. This process creates polyelectrolytes, which are polymers with repeating units bearing an electrolyte group. These groups can dissociate in a solvent like water, rendering the polymer charged.

The synthesis of such monomers often follows the Menschutkin reaction, where a tertiary amine is reacted with an alkyl halide (containing a polymerizable function) to form the quaternary ammonium salt. For example, polymerizable quaternary ammonium monomers like 2-dimethyl-hexadecyl-methacryloxyethyl-ammonium iodide (DHMAI) and 2-dimethyl-2-dodecyl-1-methacryloxyethyl ammonium iodide (DDMAI) have been synthesized and characterized. nih.gov The successful synthesis of these monomers is typically confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

Once polymerized, these PILs exhibit properties of both polymers and ionic liquids. Their solutions are often viscous and electrically conductive. wikipedia.org The properties of the resulting polyelectrolyte, such as its thermal stability and ionic conductivity, are influenced by the structure of the quaternary ammonium cation and the nature of the counter-anion. For instance, phosphonium-based PILs have been shown to exhibit significantly higher thermal stability compared to their ammonium-based counterparts. mdpi.com

Below is an interactive data table summarizing the synthesis and properties of representative polymerizable quaternary ammonium iodide monomers and their corresponding polymers.

| Monomer Name | Synthetic Route | Polymerization Method | Key Polymer Properties |

| 2-Dimethyl-hexadecyl-methacryloxyethyl-ammonium iodide (DHMAI) | Menschutkin reaction of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with 1-iodohexadecane. nih.gov | Free radical polymerization | Can be copolymerized with PMMA to impart antimicrobial properties without compromising cytocompatibility. nih.gov |

| 2-Dimethyl-2-dodecyl-1-methacryloxyethyl ammonium iodide (DDMAI) | Menschutkin reaction of DMAEMA with 1-iodododecane. nih.gov | Free radical polymerization | When incorporated into PMMA, it reduces microbial adhesion and water sorption while increasing surface hardness. nih.gov |

| Vinyl Ether Monomer with Iodinated Aromatic Group | Deprotonation of ethylene glycol monovinyl ether followed by nucleophilic aromatic substitution (SNAr). nih.gov | Cationic polymerization | The resulting polymer exhibits halogen bonding, a specific type of non-covalent interaction. nih.gov |

Hybrid Materials and Composites for Advanced Applications

Quaternary ammonium iodides and similar salts are instrumental in the fabrication of hybrid materials and composites, particularly polymer-clay nanocomposites. The inherent hydrophilicity of clays like montmorillonite hinders their dispersion in most hydrophobic polymer matrices. To overcome this, the clay surface is organically modified through an ion-exchange reaction, where the inorganic cations in the clay galleries (like Na⁺) are replaced with organic cations, such as quaternary ammonium ions. iaamonline.orgdergipark.org.tr

This modification serves two primary purposes: it increases the spacing between the clay layers (the basal spacing) and it renders the clay surface more organophilic, improving its compatibility with the polymer matrix. iaamonline.orgdergipark.org.tr The long alkyl chains of the quaternary ammonium salt intercalate between the clay platelets, leading to an expansion of the gallery height. This facilitates the penetration of polymer chains, leading to the formation of either an intercalated or an exfoliated nanocomposite structure, which significantly enhances the material's properties.

For instance, the modification of bentonite clay with quaternary ammonium salts like hexadecyltrimethylammonium bromide has been shown to increase the basal spacing from 14.9 Å to 20.7 Å. dergipark.org.tr When these organoclays are melt-compounded with polymers like polyamide 6, they can lead to the formation of partially exfoliated nanocomposite structures with improved thermal and mechanical properties. mdpi.com These composites find use in various applications, including as ingredients in fabric softeners, deinking agents, and components of cosmetic formulations. google.com

The following interactive table presents data on the modification of clays with quaternary ammonium salts and the properties of the resulting polymer nanocomposites.

| Clay Type | Quaternary Ammonium Modifier | Effect on Clay Basal Spacing (d001) | Polymer Matrix | Resulting Nanocomposite Structure |

| Montmorillonite | Cetyl trimethyl ammonium bromide (Cetremide) | Increased interlayer spacing | Polyamide 6 | Intercalated and/or exfoliated |

| Montmorillonite | Benzalkonium chloride (Genamin) | Increased interlayer spacing | Polyamide 6 | Intercalated and/or exfoliated |

| Montmorillonite | Didecyldimethylammonium chloride (Dodigen) | Increased interlayer spacing | Polyamide 6 | Intercalated and/or exfoliated |

Influence on Shape-Controlled Synthesis of Nanocrystals

Tetraalkylammonium salts, including iodides, play a crucial role as capping agents or structure-directing agents in the synthesis of nanocrystals. researchgate.netsemanticscholar.orgresearchgate.net Capping agents are molecules that bind to the surface of a growing nanocrystal, controlling its growth rate, preventing aggregation, and influencing its final shape and size. researchgate.netsemanticscholar.orgresearchgate.netnih.gov The choice of capping agent is a key parameter in achieving monodisperse nanocrystals with desired morphologies.

In the synthesis of perovskite nanocrystals, for example, tetraalkylammonium halides are often used as sources for halide ions. diva-portal.org Research on methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskites has shown that the incorporation of tetrabutylammonium iodide (TBAI) can significantly improve the crystallinity, grain size, and stability of the perovskite thin films. frontiersin.org The larger tetrabutylammonium cation is believed to influence the crystal lattice. frontiersin.org

The shape of nanocrystals can be controlled by varying the reaction conditions, including the type and concentration of capping agents. For instance, the solvothermal synthesis of CH₃NH₃PbI₃ crystals has demonstrated that the morphology can be tuned from nanoparticles to hopper-faced cuboids by adjusting parameters such as precursor concentration and temperature. researchgate.net In other systems, the use of different capping agents has led to the formation of spherical versus cubic nanocrystals. frontiersin.org

The role of tetraalkylammonium salts is not limited to perovskites. They have also been investigated as structure-directing agents in the synthesis of zeolites, where they can form clusters within the zeolite cavities, guiding the formation of the porous framework. acs.org

This interactive table summarizes the influence of quaternary ammonium iodides and related salts on the synthesis of various nanocrystals.

| Nanocrystal Material | Quaternary Ammonium Salt Used | Role of the Salt | Observed Effect on Nanocrystal Shape/Properties |

| Methylammonium lead iodide (MAPbI₃) | Tetrabutylammonium iodide (TBAI) | Dopant and stabilizer | Increased crystallinity, larger grain size, and enhanced stability of the perovskite thin film. frontiersin.org |

| Hybrid organolead halide perovskites | Not specified | Involved in controlling solubility | Solvent polarity, influenced by dissolved species, leads to different polymorphic structures (e.g., rod-like). deepdyve.com |

| Diindole fused diazamacrocycles | Tetrabutylammonium iodide (TBAI) | Catalyst | Facilitates the water-mediated reaction to afford a high yield of the target molecules. acs.org |

Catalytic Applications and Mechanistic Investigations

Trimethylbutylammonium Iodide as a Catalyst or Co-catalyst in Organic Transformations

The structure of trimethylbutylammonium iodide, featuring a lipophilic quaternary ammonium (B1175870) cation and a reactive iodide anion, makes it highly effective in bridging the phase gap between immiscible reactants and in participating directly in catalytic cycles.

Phase Transfer Catalysis (PTC) is a powerful technique for conducting reactions between two or more reactants located in different phases (e.g., liquid-liquid or solid-liquid). researchgate.net Trimethylbutylammonium iodide functions as a classic phase transfer catalyst. The mechanism involves the quaternary ammonium cation, [Me₃NBu]⁺, which is soluble in organic solvents, extracting an anion from an aqueous or solid phase into the organic phase. operachem.com

The process can be summarized as follows:

Anion Exchange: The iodide anion of the catalyst can be exchanged at the phase interface for the reactant anion (e.g., azide (B81097), cyanide, hydroxide) present in the aqueous or solid phase. operachem.com

Formation of a Reactive Ion Pair: The newly formed ion pair, consisting of the trimethylbutylammonium cation and the reactant anion, is transferred into the organic phase. princeton.edu

Enhanced Reactivity: Within the organic phase, the reactant anion is poorly solvated, or "naked," and is only loosely associated with the bulky quaternary ammonium cation. princeton.edu This state significantly increases its nucleophilicity and reactivity towards the organic substrate.

Catalyst Regeneration: After the reaction, the leaving group anion (often the iodide itself or another anion generated in the reaction) pairs with the quaternary ammonium cation and can migrate back to the aqueous/solid phase, completing the catalytic cycle. operachem.com

The efficacy of quaternary ammonium salts in PTC is influenced by the size and symmetry of the alkyl groups on the nitrogen atom, which affects their solubility and ability to approach the phase interface. princeton.eduacsgcipr.org While extensively studied for analogues like tetrabutylammonium (B224687) iodide (TBAI), these principles are directly applicable to trimethylbutylammonium iodide in facilitating nucleophilic substitution and other anion-mediated reactions. acsgcipr.orgnih.gov

A significant application of quaternary ammonium iodides like trimethylbutylammonium iodide is in catalyzing oxidative coupling reactions, particularly for C-H functionalization. These reactions often couple two nucleophilic species, a feat made possible by the presence of an oxidant and the iodide catalyst. beilstein-journals.orgbeilstein-archives.org

A prime example is the oxidative α-azidation of β-ketocarbonyl compounds. researchgate.net In this transformation, an enolizable carbonyl compound is reacted with a nucleophilic azide source, such as sodium azide (NaN₃), in the presence of an oxidant like dibenzoyl peroxide and a catalytic amount of a quaternary ammonium iodide. beilstein-journals.orgresearchgate.net The catalyst is crucial for the reaction's success, enabling the coupling of two inherently nucleophilic partners. beilstein-archives.org The reaction proceeds efficiently for a variety of cyclic β-ketoesters, demonstrating the broad applicability of this method. beilstein-journals.orgresearchgate.net

The table below presents typical results for the α-azidation of a model β-ketoester, showcasing the efficiency of the iodide-catalyzed system.

Table 1: Representative Results for the Tetrabutylammonium Iodide (TBAI)-Catalyzed α-Azidation of a β-Ketoester Data is representative of findings reported for TBAI, a close analogue of trimethylbutylammonium iodide. beilstein-journals.orgresearchgate.net

| Entry | Substrate | Oxidant | Catalyst (mol%) | Yield of α-Azido Product (%) |

| 1 | Ethyl 2-oxocyclopentanecarboxylate | Dibenzoyl Peroxide | 10 | 85-95 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | Dibenzoyl Peroxide | 10 | 80-90 |

| 3 | tert-Butyl 2-oxocyclopentanecarboxylate | Dibenzoyl Peroxide | 10 | >90 |

This catalytic strategy is not limited to azidations and has been shown to be effective for other transformations, such as α-nitrations using sodium nitrite, underscoring the versatility of the iodide-mediated oxidative approach. researchgate.net

The use of trimethylbutylammonium iodide is a cornerstone of various metal-free catalytic systems. nih.govcase.edu Traditional cross-coupling reactions often rely on precious and potentially toxic transition metals like palladium. frontiersin.org Iodide-catalyzed oxidative coupling reactions offer a more sustainable and economical alternative. frontiersin.orgmdpi.com

In these systems, trimethylbutylammonium iodide, in conjunction with a simple and environmentally benign oxidant (e.g., hydrogen peroxide, dibenzoyl peroxide), forms the entire catalytic machinery. rsc.orgjku.at This approach avoids the need for metal catalysts, which can be costly and require removal from the final products. organic-chemistry.org The development of such metal-free methods for constructing carbon-carbon and carbon-heteroatom bonds represents a significant advance in green and sustainable chemistry. frontiersin.orgfrontiersin.org

Mechanistic Elucidation of Iodide-Mediated Catalysis

The catalytic activity of trimethylbutylammonium iodide in oxidative reactions is primarily attributed to the in situ generation of highly reactive iodine species. Understanding these mechanistic pathways is key to optimizing existing reactions and designing new transformations.

For many oxidative coupling reactions catalyzed by quaternary ammonium iodides, the prevailing mechanism involves the formation of a quaternary ammonium hypoiodite (B1233010) species ([R₄N]⁺[IO]⁻). beilstein-journals.orgbeilstein-archives.org This pathway is supported by control experiments and mechanistic studies. researchgate.net

The proposed catalytic cycle for the α-azidation of a β-ketoester is as follows:

Oxidation of Iodide: The iodide anion, provided by trimethylbutylammonium iodide, is first oxidized by an external oxidant (e.g., dibenzoyl peroxide) to generate a catalytically competent quaternary ammonium hypoiodite. beilstein-archives.orgresearchgate.net

α-Iodination of Substrate: The hypoiodite species is a powerful electrophilic iodine source. It facilitates the α-iodination of the pronucleophile (the β-ketoester), forming an α-iodo intermediate. The base required for this step may be the hypoiodite itself or another basic species in the mixture. beilstein-archives.orgjku.at

Nucleophilic Substitution: The resulting α-iodo intermediate is highly susceptible to nucleophilic attack. The quaternary ammonium cation then acts as a phase transfer catalyst, delivering the azide anion (from NaN₃) to the α-iodo intermediate, leading to a nucleophilic substitution that forms the final α-azido product and regenerates the iodide catalyst. beilstein-journals.orgbeilstein-archives.org

This mechanistic scenario, involving the in situ generation of a hypervalent iodine species, elegantly explains how two nucleophiles can be coupled under oxidative conditions. beilstein-journals.orgjku.at The detection of the α-iodinated intermediate in reaction mixtures provides strong evidence for this pathway. beilstein-archives.org

While the hypoiodite mechanism is well-supported for many reactions, the involvement of radical species represents an alternative or potentially competing pathway, particularly under different conditions like photoredox or electrochemical catalysis. beilstein-journals.orgnih.gov

Formation of Iodine Radicals: The iodide anion can be oxidized via a single-electron transfer (SET) to form an iodine radical (I•). oaepublish.com This can be achieved using visible-light photoredox catalysts or electrochemically. organic-chemistry.orgnih.gov

Radical Chain Process: Once formed, the iodine radical can initiate a radical chain reaction. For instance, it could abstract a hydrogen atom from a C-H bond (e.g., at the α-position of a carbonyl compound) to generate a carbon-centered radical. chemrxiv.org This substrate radical could then be trapped by a radical acceptor or participate in further propagation steps.

In the context of the oxidative α-azidations discussed, control experiments using radical traps like TEMPO have been performed. beilstein-journals.org The outcomes of such experiments help to distinguish between ionic (hypoiodite) and radical-mediated pathways. While the hypoiodite mechanism appears dominant in many thermal oxidative couplings, radical pathways initiated by the iodide from trimethylbutylammonium iodide remain a plausible route for other transformations, expanding its synthetic utility. nih.govmdpi.com

Role of Halogen Bonding in Catalytic Activation

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov In the context of trimethylbutylammonium iodide, the iodide ion can participate in halogen bonding, influencing the course of a chemical reaction. This interaction, though weaker than covalent bonds, is highly directional and can play a crucial role in the activation of substrates. mdpi.com

Recent research has increasingly focused on the application of halogen bonding in organocatalysis. mdpi.com While much of the research has centered on more complex iodine-based catalysts, the fundamental principles can be applied to simpler salts like trimethylbutylammonium iodide. The iodide anion, in this case, can act as a halogen bond acceptor, interacting with other halogen-containing molecules or activating substrates. Theoretical studies have shown that stronger halogen bonds can lead to lower Gibbs energy barriers for reactions, thereby enhancing catalytic activity. rsc.org

In many reactions, cationic catalysts with iodide counter-anions have demonstrated significant catalytic efficiency, which is attributed to the formation of halogen bonds. rsc.org The interaction between the iodide and the substrate can polarize the substrate, making it more susceptible to nucleophilic attack. This mode of activation is central to many iodine-catalyzed reactions. researchgate.net For instance, in reactions involving the activation of carbonyl groups, the iodide ion can form a halogen bond with the carbonyl carbon, increasing its electrophilicity. researchgate.net

Table 1: Theoretical and Experimental Evidence for Halogen Bonding in Catalysis

| Study Type | Key Finding | Implication for Trimethylbutylammonium Iodide |

| X-ray Crystallography | Established close contact between halogen atoms and counter anions in ionic catalysts. mdpi.com | Suggests that the iodide ion in trimethylbutylammonium iodide can form specific, directional interactions with substrates. |

| NMR Studies | Probed the interaction between halogen bond catalysts and substrates in solution. mdpi.com | Provides a method to study the transient halogen bonding interactions of trimethylbutylammonium iodide in a reaction mixture. |

| Computational Studies | Correlated the strength of the halogen bond with lower reaction energy barriers. rsc.org | Indicates that the catalytic enhancement by trimethylbutylammonium iodide can be predicted and understood through computational models of halogen bonding. |

Green Chemistry Perspectives in Catalytic Research

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in catalytic research. researchgate.netijrap.net Trimethylbutylammonium iodide has shown promise in this area, particularly in the development of solvent-free and atom-economical synthetic methods. rsc.orgrsc.org

Solvent-Free and Environmentally Benign Conditions

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. dergipark.org.trpharmafeatures.com Solvent-free reactions, conducted by grinding, milling, or simply heating the reactants together, offer a compelling alternative. rsc.orgpharmafeatures.com

Trimethylbutylammonium iodide, being a salt, can often act as a catalyst in its solid state or in a melt phase with the reactants, obviating the need for a solvent. This approach not only reduces waste but can also lead to faster reaction times and easier product purification. The use of quaternary ammonium salts like trimethylbutylammonium iodide as phase-transfer catalysts under solvent-free conditions is a well-established green technique.

Table 2: Examples of Solvent-Free Reactions with Quaternary Ammonium Iodide Analogs

| Reaction Type | Catalyst | Conditions | Key Advantage |

| Synthesis of Cyclic Carbonates | Tetrabutylammonium Iodide | CO2, Epoxide, Solvent-free | High yield, reduced waste, use of a greenhouse gas as a feedstock. |

| Michael Addition | Various Quaternary Ammonium Salts | Solvent-free, room temperature | Simple procedure, high yields, and reduced environmental impact. |

| Biginelli Reaction | Iodine | Solvent-free, microwave irradiation | Rapid reaction times and high purity of products without chromatography. dergipark.org.tr |

Atom-Economical Synthesis Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. studymind.co.ukscienceandjoe.com Reactions with high atom economy are inherently "greener" as they generate less waste. matanginicollege.ac.in Addition and rearrangement reactions are typically 100% atom-economical. matanginicollege.ac.in

The use of trimethylbutylammonium iodide as a catalyst can facilitate reactions that are highly atom-economical. A prime example is the synthesis of cyclic carbonates from carbon dioxide and epoxides. In this reaction, the two starting materials are combined to form a single product, with no byproducts generated. This represents a 100% atom-economical process. matanginicollege.ac.in Such reactions are highly desirable in industrial applications as they maximize the conversion of raw materials into valuable products and minimize waste treatment costs. studymind.co.uk

Another area where iodine-based catalysts contribute to atom economy is in iodosulfenylation of alkynes, where a reagentless, 100% atom-economic protocol has been developed. rsc.org While this specific example may not directly use trimethylbutylammonium iodide, it showcases the potential of iodine-based systems in promoting highly efficient and sustainable chemical transformations.

Electrochemical Research and Charge Transport Phenomena

Electrolyte Design for Energy Conversion and Storage Devices

The design of efficient and stable electrolytes is a critical aspect of developing advanced energy conversion and storage technologies. Trimethylbutylammonium iodide has been investigated as a component in electrolyte formulations for devices such as dye-sensitized solar cells (DSSCs).

In DSSCs, the electrolyte plays a crucial role in regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. Iodide-based electrolytes, often containing a mixture of an iodide salt and iodine to form the iodide/triiodide (I⁻/I₃⁻) redox couple, are commonly employed. nih.govdiva-portal.org The choice of the cation in the iodide salt can significantly influence the photovoltaic performance of the DSSC. mdpi.com

Research has explored the use of various tetra-alkylammonium iodide salts, including trimethylbutylammonium iodide, in DSSC electrolytes. mdpi.com These studies often compare their performance with other organic salts like those based on imidazolium (B1220033) or picolinium cations. The inclusion of these organic salts as additives in electrolyte systems, which may also contain ionic liquids, has been a strategy to enhance cell efficiencies. mdpi.commdpi.com The physicochemical properties of these salts, which can be tuned by selecting the appropriate cation and anion, are key to their effectiveness. mdpi.com

Ionic conductivity is another vital property of an electrolyte, as it dictates the efficiency of charge transport. High ionic conductivity is generally sought to minimize internal resistance and improve device performance. nih.govresearchgate.net Studies on gel polymer electrolytes containing tetrabutylammonium (B224687) iodide (TBAI), a related quaternary ammonium (B1175870) iodide, have shown that the concentration of the salt significantly affects the ionic conductivity. nih.gov For instance, in a polyurethane acrylate (B77674) (PUA) based gel polymer electrolyte, the ionic conductivity was observed to increase with TBAI concentration up to a certain point, after which it started to decrease. nih.gov This trend is attributed to the interplay between the number of charge carriers and ion mobility. nih.gov Similar principles of optimizing salt concentration to maximize ionic conductivity would apply to electrolytes incorporating trimethylbutylammonium iodide.

| TBAI Concentration (wt%) | Resistance (Ω) | Ionic Conductivity (S cm⁻¹) |

| 10 | 922 ± 2 | (1.40 ± 0.003) × 10⁻⁴ |

| 30 | 686 ± 7 | (1.88 ± 0.020) × 10⁻⁴ |

| 50 | - | (1.47 ± 0.019) × 10⁻⁴ |

| Data sourced from a study on PUA-TBAI-I₂ gel polymer electrolytes. nih.gov |

Electrochemically Induced Processes and Ion Dynamics

The dynamics of ions in an electrolyte solution are influenced by several factors, including the size and shape of the ions, the viscosity and dielectric constant of the solvent, and the concentration of the salt. In the case of trimethylbutylammonium iodide, the bulky and asymmetric nature of the trimethylbutylammonium cation ((CH₃)₃(C₄H₉)N⁺) and the properties of the iodide anion (I⁻) are the primary determinants of its electrochemical behavior.

Research on various tetraalkylammonium iodides (R₄NI) indicates that these salts can exhibit complex ion association phenomena in solution, including the formation of ion pairs and, in low-permittivity solvents, triple ions. researchgate.netnist.gov The extent of this association affects the molar conductivity of the solution. For instance, studies on tetraalkylammonium iodides with varying alkyl chain lengths (from methyl to heptyl) in different solvent systems have shown that the association constants are dependent on both the cation size and the solvent environment. researchgate.netrsc.org It is reasonable to infer that trimethylbutylammonium iodide would follow similar trends, with its specific association behavior being a function of the interplay between the steric hindrance of the butyl group and the charge density on the nitrogen atom.

The application of an electrochemical bias initiates the migration of the trimethylbutylammonium cations towards the cathode and the iodide anions towards the anode. The mobility of these ions is a key parameter in defining the ionic conductivity of the electrolyte. Quaternary ammonium cations, in general, are known for their wide electrochemical windows, meaning they are electrochemically stable over a broad range of potentials. researchgate.netresearchgate.net This stability is attributed to the saturated alkyl groups surrounding the positively charged nitrogen atom, which are resistant to both reduction and oxidation. researchgate.net

The mobility of the halide ion, in this case, iodide, is a critical aspect of the charge transport phenomena in trimethylbutylammonium iodide electrolytes. The movement of iodide ions under an electrochemical bias is not only a fundamental process of charge conduction but can also lead to specific electrochemical reactions at the electrode surface, particularly the oxidation of iodide.

Studies on the electro-oxidation of iodide in the presence of quaternary ammonium cations have revealed that these cations can play a significant role in the kinetics of the electrode process. acs.orgnih.gov For example, it has been shown that certain quaternary ammonium cations can stabilize the formation of triiodide-in-iodine networks on an electrode surface, which can accelerate the charge transfer kinetics for iodide oxidation. acs.org This phenomenon is particularly relevant in applications such as dye-sensitized solar cells and redox flow batteries, where the iodide/triiodide redox couple is often employed.

The mobility of ions in a solution can be quantified by their self-diffusion coefficients and is related to the viscosity of the medium. Research on a series of tetraalkylammonium iodides in aqueous solutions has provided data on their limiting molar conductivities and association constants, which are indicative of ion mobility. rsc.org While specific data for trimethylbutylammonium iodide is not available in the cited literature, the trends observed for other tetraalkylammonium iodides can provide a useful comparative framework. For instance, an increase in the size of the alkyl chains on the cation generally leads to a decrease in its mobility due to increased hydrodynamic drag.

The following table presents data on the limiting molar conductivity and association constants for a series of tetraalkylammonium iodides in aqueous solution at 298 K, which can be used to infer the expected behavior of trimethylbutylammonium iodide.

| Compound | Limiting Molar Conductivity (λ⁰) (S m² mol⁻¹) | Association Constant (Kₐ) |

|---|---|---|

| Tetramethylammonium Iodide (Me₄NI) | 0.01215 | 0.8 |

| Tetraethylammonium Iodide (Et₄NI) | 0.01090 | 1.1 |

| Tetrapropylammonium Iodide (Pr₄NI) | 0.00995 | 1.4 |

| Tetrabutylammonium Iodide (Bu₄NI) | 0.00924 | 1.8 |

Data sourced from a study on tetraalkylammonium iodides in aqueous solutions. rsc.org

Furthermore, ion mobility spectrometry studies have provided absolute and relative reduced mobility values for a range of tetraalkylammonium halides. nih.gov This data is instrumental in understanding the gas-phase ion dynamics, which can be relevant in certain analytical and deposition techniques. The mobility of an ion is inversely related to its size and the nature of its interaction with the surrounding medium.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or its approximations) to determine molecular geometries, energy levels, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors for Trimethylbutylammonium iodide. By modeling the Trimethylbutylammonium cation ([N(CH₃)₃(C₄H₉)]⁺), researchers can determine key electronic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its ability to participate in electronic transitions. For the [N(CH₃)₃(C₄H₉)]⁺ cation, the HOMO is typically localized on the iodide anion, while the LUMO is associated with the organic cation.

Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps can further reveal the charge distribution. The nitrogen atom in the quaternary ammonium (B1175870) cation carries a significant positive charge, which is delocalized over the adjacent methyl and butyl groups. mdpi.com This charge distribution is critical for its interactions with anions and its function in various applications.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Charge on N atom (APT) | -0.37 e | DFT/B3LYP/6-31g |

| Charge on -CH₂- group (APT) | -0.12 e | DFT/B3LYP/6-31g |

| Charge on -N(CH₃)₃ group (APT) | +0.92 e | DFT/B3LYP/6-31g** |

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a bridge between molecular structure and macroscopic properties. For Trimethylbutylammonium iodide, MD simulations can model its behavior in the molten state or in solution, revealing details about ion pairing, solvation, and transport properties. acs.orgaip.org

Simulations of quaternary ammonium salts in aqueous or organic solvents can track the trajectories of each ion and solvent molecule over time. researchgate.net From these trajectories, structural and dynamic properties can be calculated.

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding particles varies as a function of distance from a reference particle. For Trimethylbutylammonium iodide, the RDF between the nitrogen atom of the cation and the iodide anion (N-I) would show a sharp peak at close distance, indicating strong ion pairing.

Diffusion Coefficients: The mean squared displacement (MSD) of ions over time can be used to calculate self-diffusion coefficients. nih.gov These values are essential for understanding ionic conductivity and the mobility of the ions within a medium. In quaternary ammonium surfactants, anions have been observed to exhibit faster motion compared to the larger cations. nih.gov

MD simulations are crucial for understanding the complex intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the bulk properties of materials containing Trimethylbutylammonium iodide. acs.orgacs.org

| Parameter | Value/Description |

|---|---|

| Simulation Time | 10 ns |

| Ensemble | NVT (Canonical) |

| Thermostat | Nosé-Hoover |

| Temperature Range | 450 K - 750 K |

| Force Field | ReaxFF (Reactive Force Field) |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the reaction pathways and understanding the mechanisms by which molecules transform. This is particularly relevant for studying the role of Trimethylbutylammonium iodide as a catalyst or as a component in functional materials.

Quaternary ammonium salts like Trimethylbutylammonium iodide are widely used as phase-transfer catalysts (PTCs). scribd.comwikipedia.org They facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). operachem.com The catalyst, Q⁺X⁻ (where Q⁺ is the Trimethylbutylammonium cation and X⁻ is iodide), transports an aqueous-phase anion (e.g., CN⁻) into the organic phase to react with an organic substrate. operachem.com

Computational chemistry can be used to model the entire catalytic cycle. By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, a complete energy profile of the reaction can be constructed. For a typical nucleophilic substitution reaction, DFT calculations can be used to:

Model the ion exchange: The exchange of the catalyst's original anion (I⁻) with the reactant anion from the aqueous phase.

Analyze the Sₙ2 reaction in the organic phase: Locate the transition state for the nucleophilic attack of the transported anion on the organic substrate.

Calculate the activation energy (ΔG‡): The energy barrier for the reaction, which determines the reaction rate.

The lipophilicity of the Trimethylbutylammonium cation, due to its butyl and methyl groups, ensures its solubility in the organic phase, which is a key feature for an effective PTC. operachem.com The iodide anion itself can also act as a co-catalyst by converting alkyl chlorides or bromides into more reactive alkyl iodides. phasetransfercatalysis.com

| Reaction Step | Calculated ΔG‡ (kcal/mol) | Computational Method |

|---|---|---|

| Enolate Allylation (favored pathway) | 18.9 | B3LYP-D3/6-311+G(d,p)//B3LYP/6-31G(d) |

| Enolate Allylation (disfavored pathway) | 20.8 | B3LYP-D3/6-311+G(d,p)//B3LYP/6-31G(d) |

Hybrid organic-inorganic perovskites are promising materials for solar cells, but their long-term stability is often hampered by ion migration within the crystal lattice, particularly of halide ions like iodide. nih.gov Incorporating large organic cations, such as Trimethylbutylammonium, into the perovskite structure (e.g., as an additive in a methylammonium (B1206745) lead iodide, MAPbI₃, film) is a strategy explored to enhance stability. nih.gov

Computational modeling, combining DFT and MD simulations, is essential for understanding how these large cations affect the perovskite structure and ion migration dynamics. bath.ac.uk

Structural Analysis: DFT calculations can predict the stability of mixed-cation perovskite structures and determine how the large Trimethylbutylammonium cation distorts the PbI₆ octahedral framework. nih.govrsc.org The size of the cation is a critical factor, governed by the Goldschmidt tolerance factor, which predicts the stability of the perovskite crystal structure.

Migration Pathway and Energetics: MD simulations can model the movement of iodide vacancies through the perovskite lattice. By using methods like the Nudged Elastic Band (NEB), the minimum energy pathway for an iodide ion to hop from one lattice site to an adjacent vacancy can be calculated. This provides the activation energy for ion migration, a key parameter in predicting the material's stability. The presence of a bulky cation like Trimethylbutylammonium is hypothesized to increase this activation energy by sterically hindering the migration pathways, thereby suppressing ion movement and improving device stability.

| A-site Cation | Ionic Radius (nm) | Tolerance Factor (t) in APbI₃ |

|---|---|---|

| Cesium (Cs⁺) | 0.167 | 0.81 |

| Methylammonium (MA⁺) | 0.18 | 0.83 |

| Formamidinium (FA⁺) | 0.19-0.22 | 0.88 |

| Ethylammonium (EA⁺) | 0.23 | >1 (unstable 3D) |

| n-Butylammonium (BA⁺) | 0.26 | >1 (forms 2D layers) |

Interfacial Phenomena and Adsorption Studies

The behavior of Trimethylbutylammonium iodide at interfaces is critical for its applications in catalysis, electrochemistry, and material science. Computational methods can provide a molecular-level picture of adsorption processes on various surfaces.

First-principles DFT calculations can be used to model the adsorption of Trimethylbutylammonium iodide onto a substrate, such as graphite (B72142) or a metal oxide. frontiersin.org These studies typically involve placing the adsorbate (the Trimethylbutylammonium cation and iodide anion) at various sites and orientations on a slab model of the surface.

Key parameters obtained from these simulations include:

Adsorption Energy: The energy released upon adsorption, which indicates the strength of the interaction. A negative value signifies a stable adsorption process.

Optimal Geometry: The most stable position and orientation of the adsorbed ions on the surface, including the distance between the ions and the surface atoms.

Charge Transfer Analysis: Techniques like Bader charge analysis can quantify the amount of electron charge transferred between the adsorbate and the surface, distinguishing between physisorption (driven by van der Waals forces) and chemisorption (involving chemical bond formation). frontiersin.org

For Trimethylbutylammonium iodide, one would expect the cation and anion to co-adsorb on the surface. The hydrophobic butyl and methyl groups of the cation would likely favor interaction with non-polar surfaces, while the charged nitrogen center and the iodide anion would interact strongly with polar sites or through electrostatic forces. Such studies are crucial for designing more efficient materials for applications like iodine capture or surface modification. nih.govresearchgate.net

| Adsorbed Species | Eads (kJ/mol) | Surface-Iodine Distance (Å) |

|---|---|---|

| I₂ | -32.9 | 3.52 |

| CH₃I | -27.1 | 3.68 |

| HI | -21.0 | 3.93 |

| HOI | -32.7 | 3.58 |

Advanced Characterization Techniques in Academic Research

Crystallographic Studies of Trimethylbutylammonium Iodide and its Derivatives

No dedicated crystallographic studies for Trimethylbutylammonium Iodide were found in the searched scientific databases. While research on related quaternary ammonium (B1175870) iodides exists, providing general context, specific data for the target compound is absent.

X-ray Diffraction (XRD) for Crystal Structure Determination

There are no available published records detailing the single-crystal X-ray diffraction analysis of Trimethylbutylammonium Iodide. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly documented.

Spectroscopic Investigations of Ionic Interactions

While Trimethylbutylammonium Iodide has been used in studies involving nuclear magnetic resonance (NMR) to determine binding affinities with other molecules, specific spectroscopic investigations focusing on its internal ionic interactions via Raman or UV-Visible spectroscopy are not detailed in the literature.

Raman Spectroscopy for Bond Characterization

No research articles presenting the Raman spectrum of Trimethylbutylammonium Iodide could be located. Therefore, data on its characteristic vibrational modes, which would offer insight into the interactions between the trimethylbutylammonium cation and the iodide anion, is not available.

UV-Visible Spectroscopy for Charge-Transfer Band Analysis

The UV-Visible spectroscopic properties of Trimethylbutylammonium Iodide, particularly the analysis of any charge-transfer bands that may arise from the interaction between the iodide anion and the quaternary ammonium cation, have not been a subject of published research. While charge-transfer phenomena in iodide-containing systems are widely studied, specific spectra and analysis for this compound are not available.

Future Research Directions and Emerging Applications

Exploration of Novel Cation/Anion Combinations for Tailored Properties

The defining characteristic of ionic liquids, including quaternary ammonium (B1175870) salts like trimethylbutylammonium iodide, is their "designer" nature. The physicochemical properties of these materials can be finely tuned by systematically altering the structure of the cation and the choice of the anion. This modularity opens up a vast chemical space for creating materials with properties tailored for specific applications.

Future research will undoubtedly focus on pairing the trimethylbutylammonium cation with a wide array of different anions to modulate properties such as:

Thermal Stability: The decomposition temperature of an ionic liquid is highly dependent on the nature of both the cation and the anion.

Electrochemical Window: The range of voltages over which the ionic liquid remains stable is critical for its use in electrochemical devices.

Solubility and Miscibility: The ability to dissolve or mix with other substances is crucial for applications in synthesis, catalysis, and extractions. researchgate.net

Viscosity and Conductivity: These transport properties are key for applications in batteries and supercapacitors.

The iodide anion in trimethylbutylammonium iodide imparts specific properties, but substituting it with other anions can lead to significant changes. For instance, replacing iodide with anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) or tetrafluoroborate (B81430) (BF₄⁻) can enhance thermal and electrochemical stability.

Table 1: Potential Anion Combinations with Trimethylbutylammonium and Their Tailored Properties (Hypothetical)

| Anion | Potential Properties |

|---|---|

| Bis(trifluoromethylsulfonyl)imide (TFSI⁻) | Increased thermal and electrochemical stability, hydrophobicity. |

| Tetrafluoroborate (BF₄⁻) | Improved electrochemical stability. |

| Dicyanamide (DCA⁻) | Low viscosity, good conductivity. |

Integration of Trimethylbutylammonium Iodide in Next-Generation Devices

Quaternary ammonium iodides are showing significant promise in a variety of advanced technological applications. It is anticipated that trimethylbutylammonium iodide could be a valuable component in the following next-generation devices:

Perovskite Solar Cells (PSCs): Organic-inorganic lead halide perovskite solar cells are a promising low-cost solar technology. hidenisochema.com Additives like n-butylammonium iodide have been shown to improve the power conversion efficiency (PCE) of these cells by influencing the morphology, absorption, and crystallinity of the perovskite films. hidenisochema.comijbsac.org The presence of such additives can lead to more uniform and continuous perovskite layers, enhancing device performance. hidenisochema.comijbsac.org It is plausible that trimethylbutylammonium iodide could serve a similar function, potentially improving the efficiency and stability of PSCs.

Batteries and Supercapacitors: Ionic liquids are being extensively investigated as safer and more efficient electrolytes in batteries and supercapacitors. researchgate.net Their low volatility, non-flammability, and wide electrochemical potential windows make them attractive alternatives to conventional organic electrolytes. researchgate.net Pyrrolidinium-based ionic liquids, for example, have been widely applied in solid-state electrolytes for lithium-ion batteries. researchgate.net Given these trends, trimethylbutylammonium iodide and its derivatives could be explored as electrolyte components in next-generation energy storage systems. Hybrid supercapacitors, which combine the features of batteries and capacitors, are another promising area. Sustainable variants using carbon electrodes and aqueous sodium iodide electrolytes are being explored, highlighting the potential for iodide-based systems. researchgate.net

Organic Light-Emitting Diodes (OLEDs): OLEDs are becoming increasingly dominant in display technology due to their efficiency, thinness, and flexibility. nih.gov The performance of OLEDs is dependent on the properties of the various organic layers, including the electron and hole transport layers. While direct applications of trimethylbutylammonium iodide in OLEDs are not yet established, the broader family of ionic liquids is being explored to improve the efficiency and lifetime of these devices. phasetransfercatalysis.com

Table 2: Potential Performance Enhancements in Next-Generation Devices with Quaternary Ammonium Iodide Additives

| Device | Potential Role of Trimethylbutylammonium Iodide | Observed Effects with Similar Compounds |

|---|---|---|

| Perovskite Solar Cells | Additive to improve perovskite film quality. | Increased power conversion efficiency and stability. hidenisochema.comijbsac.org |

| Lithium-ion Batteries | Electrolyte component. | Enhanced safety, wider electrochemical window. researchgate.net |

Multi-Scale Modeling and Data-Driven Approaches in Materials Design

The traditional, trial-and-error approach to materials discovery is often slow and expensive. The vast number of possible cation-anion combinations for ionic liquids makes an exhaustive experimental approach impractical. tandfonline.com To accelerate the design of new materials like trimethylbutylammonium iodide derivatives, researchers are increasingly turning to multi-scale modeling and data-driven approaches.

Multi-Scale Modeling: This involves using a range of computational techniques to predict material properties at different length and time scales. manchester.ac.uk For instance, quantum mechanical methods can be used to understand the electronic structure and interactions between the trimethylbutylammonium cation and various anions. Molecular dynamics simulations can then predict macroscopic properties like viscosity, density, and diffusion coefficients based on these fundamental interactions. mdpi.com This approach allows for the in silico screening of large numbers of candidate ionic liquids to identify those with the most promising properties for a given application.

Data-Driven Approaches: The rise of machine learning and artificial intelligence is revolutionizing materials science. youtube.com By training algorithms on existing experimental and computational data, it is possible to develop models that can rapidly predict the properties of new compounds. tandfonline.comacs.org These data-driven methods can be used to:

Predict properties: Estimate key properties of novel trimethylbutylammonium-based ionic liquids without the need for extensive laboratory work. tandfonline.comacs.org

Inverse design: Specify a set of desired properties and use the model to suggest the chemical structures that are most likely to exhibit them.

Optimize synthesis: Identify the optimal reaction conditions for synthesizing new ionic liquids.

Table 3: Computational and Data-Driven Techniques in Materials Design

| Technique | Description | Application for Trimethylbutylammonium Iodide |

|---|---|---|

| Quantum Mechanics | Solves the Schrödinger equation to determine electronic structure and energies. | Predict cation-anion interaction energies and electronic properties. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Predict transport properties (viscosity, conductivity) and phase behavior. mdpi.com |

Development of Sustainable Synthetic and Application Methodologies

As the chemical industry moves towards more environmentally friendly practices, there is a strong emphasis on the principles of green chemistry. rsc.org This includes the development of sustainable methods for both the synthesis and application of chemicals like trimethylbutylammonium iodide.

Sustainable Synthesis: Traditional methods for synthesizing quaternary ammonium salts can sometimes involve the use of hazardous solvents and reagents. rsc.org Future research will focus on developing greener synthetic routes, which may include:

Solvent-free reactions: Conducting syntheses in the absence of volatile organic solvents.

Use of renewable feedstocks: Sourcing the starting materials for the synthesis from renewable biological sources. rsc.org

Catalytic methods: Employing catalysts to improve reaction efficiency and reduce waste.

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

The development of biodegradable quaternary ammonium compounds is also a key area of research to mitigate their environmental impact. rsc.org

Green Applications: Beyond their synthesis, quaternary ammonium salts are finding increasing use in applications that promote sustainability. Ionic liquids are often referred to as "green solvents" due to their low vapor pressure, which reduces air pollution compared to volatile organic compounds. researchgate.netijbsac.org Tetrabutylammonium (B224687) iodide (TBAI), a close analog of trimethylbutylammonium iodide, has been shown to be a powerful catalyst in a variety of green chemistry transformations, enabling reactions to proceed under milder conditions and with less waste. tandfonline.com It is likely that trimethylbutylammonium iodide could also function as a catalyst in similar environmentally benign processes.

Table 4: Comparison of Traditional and Sustainable Approaches

| Aspect | Traditional Approach | Sustainable Approach |

|---|---|---|

| Synthesis | Use of volatile organic solvents, non-renewable starting materials. | Solvent-free reactions, use of bio-based feedstocks, catalytic methods. rsc.org |

| Application | Use as reagents in conventional chemical processes. | Use as recyclable "green solvents" and catalysts in environmentally friendly reactions. researchgate.netijbsac.orgtandfonline.com |

| End-of-Life | Potential for persistence in the environment. | Design for biodegradability. rsc.org |

Q & A

Q. How can researchers validate computational models predicting Trimethylbutylammonium iodide’s band structure?

Q. What metrics assess the reliability of electrical conductivity data for Trimethylbutylammonium iodide thin films?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.